Sumanirole maleate
Overview
Description
Sumanirole (maleate) is a highly selective dopamine D2 receptor agonist, known for its potential therapeutic applications in treating Parkinson’s disease and restless leg syndrome . Despite its promising pharmacological profile, it has not been approved for medical use but remains a valuable tool in neurobiological research .
Mechanism of Action
Target of Action
Sumanirole maleate is a highly selective and potent dopamine D2 receptor agonist . It has a high selectivity for the D2 receptor subtype over the other closely related D3 and D4 receptor subtypes . The D2 receptor is a primary target of this compound .
Mode of Action
This compound interacts with its primary target, the D2 receptor, by acting as an agonist . This means it binds to the receptor and activates it, mimicking the action of the natural neurotransmitter, dopamine . The activation of the D2 receptor leads to a series of biochemical reactions that result in the therapeutic effects of the drug .
Biochemical Pathways
The activation of the D2 receptor by this compound affects the dopaminergic pathways in the brain . These pathways are involved in a variety of functions, including motor control, reward, and the release of various hormones . The specific downstream effects of D2 receptor activation depend on the location of the receptors and the specific physiological processes they regulate .
Pharmacokinetics
Like many drugs, its bioavailability and pharmacokinetic profile are likely to be influenced by factors such as the route of administration, the presence of food in the stomach, and individual patient characteristics .
Result of Action
The activation of the D2 receptor by this compound leads to a decrease in the symptoms of conditions like Parkinson’s disease, which are associated with a deficiency of dopamine in certain parts of the brain . For example, it has been shown to decrease plasma prolactin levels and depress dopamine neuron firing rates in the substantia nigra pars compacta .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action through drug-drug interactions . Additionally, individual patient characteristics, such as age, sex, genetic factors, and overall health status, can also influence the drug’s efficacy and safety profile .
Biochemical Analysis
Biochemical Properties
Sumanirole Maleate exhibits high affinity for the D2 receptor, with EC50 values between 17 and 75 nM in cell-based assays . It displays over 200-fold selectivity for the D2 receptor against other dopamine receptor subtypes . This selectivity allows this compound to interact specifically with D2 receptors, influencing biochemical reactions within the cell.
Cellular Effects
This compound, as a D2 receptor agonist, can influence various types of cells and cellular processes. It has been reported to decrease plasma prolactin levels and depress dopamine neuron firing rates in the substantia nigra pars compacta . It also potently stimulates locomotor activity in animal models of Parkinson’s disease .
Molecular Mechanism
The mechanism of action of this compound is primarily through its interaction with the D2 receptor. Parkinson’s disease results from degeneration of the dopaminergic cells in the substantia nigra. This compound, as a D2 receptor agonist, can mimic the action of dopamine, thereby alleviating the symptoms of Parkinson’s disease .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to cause a significant and sustained increase in horizontal activity in reserpinized, alpha-methyl-para-tyrosine-treated rats at doses greater than or equal to 12.5 µmol/kg . This suggests that the effects of this compound can persist over time under certain conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In unilateral 6-hydroxydopamine-lesioned rats, this compound caused profound, sustained rotational behavior and was substantially more efficacious than any other agonist tested .
Preparation Methods
Sumanirole (maleate) is synthesized through a series of chemical reactions starting from D-phenylalanine. The synthetic route involves sequential oxidative cyclization, which is a key step in forming the imidazoquinoline structure . The industrial production methods are not widely documented, but the compound is typically prepared in a laboratory setting using standard organic synthesis techniques .
Chemical Reactions Analysis
Sumanirole (maleate) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the imidazoquinoline ring.
Reduction: This reaction can be used to reduce any oxidized intermediates back to their original state.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
Sumanirole (maleate) is extensively used in scientific research, particularly in the fields of:
Chemistry: As a model compound to study dopamine receptor interactions.
Biology: To investigate the role of dopamine D2 receptors in various biological processes.
Medicine: In preclinical studies to evaluate its potential therapeutic effects in Parkinson’s disease and restless leg syndrome.
Industry: As a reference compound in the development of new dopamine receptor agonists.
Comparison with Similar Compounds
Sumanirole (maleate) is unique due to its high selectivity and full agonist activity at dopamine D2 receptors. Similar compounds include:
Ropinirole: Another dopamine D2 receptor agonist used in the treatment of Parkinson’s disease.
Pramipexole: A dopamine D2/D3 receptor agonist with applications in Parkinson’s disease and restless leg syndrome.
Rotigotine: A non-selective dopamine receptor agonist used in transdermal patches for Parkinson’s disease.
Sumanirole (maleate) stands out due to its higher selectivity for D2 receptors, making it particularly useful for research focused on D2 receptor-mediated effects .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;(10R)-10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.C4H4O4/c1-12-8-5-7-3-2-4-9-10(7)14(6-8)11(15)13-9;5-3(6)1-2-4(7)8/h2-4,8,12H,5-6H2,1H3,(H,13,15);1-2H,(H,5,6)(H,7,8)/b;2-1-/t8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJRMYBBPKNLLI-ORHWHDKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2=C3C(=CC=C2)NC(=O)N3C1.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CC2=C3C(=CC=C2)NC(=O)N3C1.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179386-44-8 | |
Record name | Sumanirole maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179386448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SUMANIROLE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OI87T3R1B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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